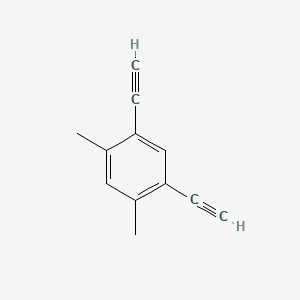
1,5-Diethynyl-2,4-dimethylbenzene
説明
1,5-Diethynyl-2,4-dimethylbenzene is a chemical compound with the CAS Number: 1379822-09-9 . It has a molecular weight of 154.21 and a linear formula of C12H10 .
Molecular Structure Analysis
The molecular structure of 1,5-Diethynyl-2,4-dimethylbenzene is represented by the linear formula C12H10 . This indicates that it contains 12 carbon atoms and 10 hydrogen atoms.Physical And Chemical Properties Analysis
1,5-Diethynyl-2,4-dimethylbenzene is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .科学的研究の応用
Organic Electronics and Optoelectronics
1,5-Diethynyl-2,4-dimethylbenzene exhibits interesting electronic properties due to its extended π-conjugation. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its high electron mobility and absorption in the visible range make it a promising candidate for these applications .
Molecular Building Blocks
DEDMB serves as a versatile building block in organic synthesis. Its terminal acetylene groups allow for cross-coupling reactions, such as Sonogashira coupling, to create more complex molecules. Researchers have utilized DEDMB in the construction of functional materials, including dendrimers, polymers, and macrocycles .
Supramolecular Chemistry
Supramolecular chemistry involves the design of non-covalent interactions to create functional assemblies. 1,5-Diethynyl-2,4-dimethylbenzene has been employed in host-guest systems, where it acts as a host molecule for binding guest species. These studies contribute to the development of molecular recognition and self-assembly processes .
Coordination Chemistry
DEDMB can coordinate with metal ions to form metal-organic complexes. Researchers have investigated its ligand properties in catalysis, sensing, and luminescence. The acetylene groups enhance the π-backbonding interactions, making it valuable in transition metal complexes .
Materials for Nanotechnology
Due to its rigid structure and extended π-system, DEDMB has been explored for applications in nanotechnology. It can serve as a component in molecular wires, nanotubes, and other nanostructures. Its unique electronic properties make it relevant for molecular-scale devices and sensors .
Biological Studies
While less common, some studies have investigated the biological activity of 1,5-Diethynyl-2,4-dimethylbenzene. Its potential as an anti-cancer agent or as a probe for biological imaging has been explored. However, further research is needed to fully understand its interactions with biological systems .
Safety and Hazards
作用機序
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
特性
IUPAC Name |
1,5-diethynyl-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFZIHSKAUBEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



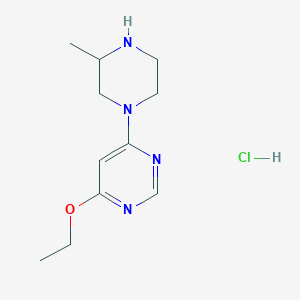
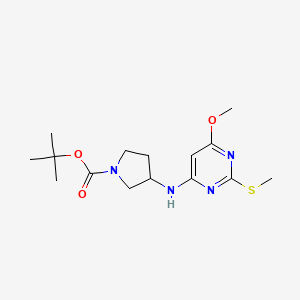

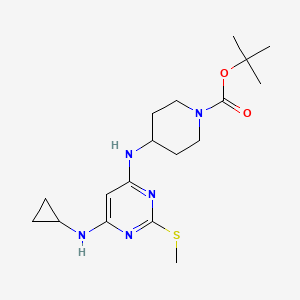

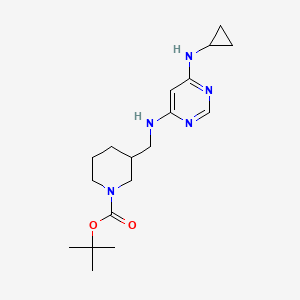
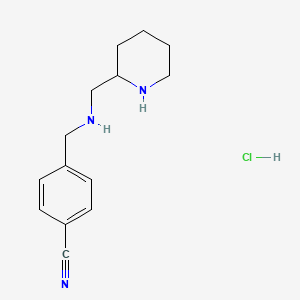
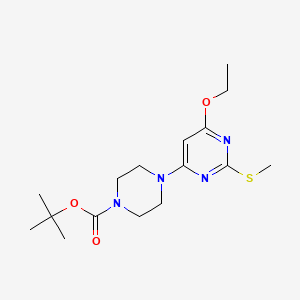
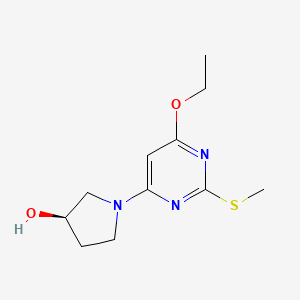




![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)